

4-Methoxyoxane-4-carboxylic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxyoxane-4-carboxylic acid

Cat. No.: B590501

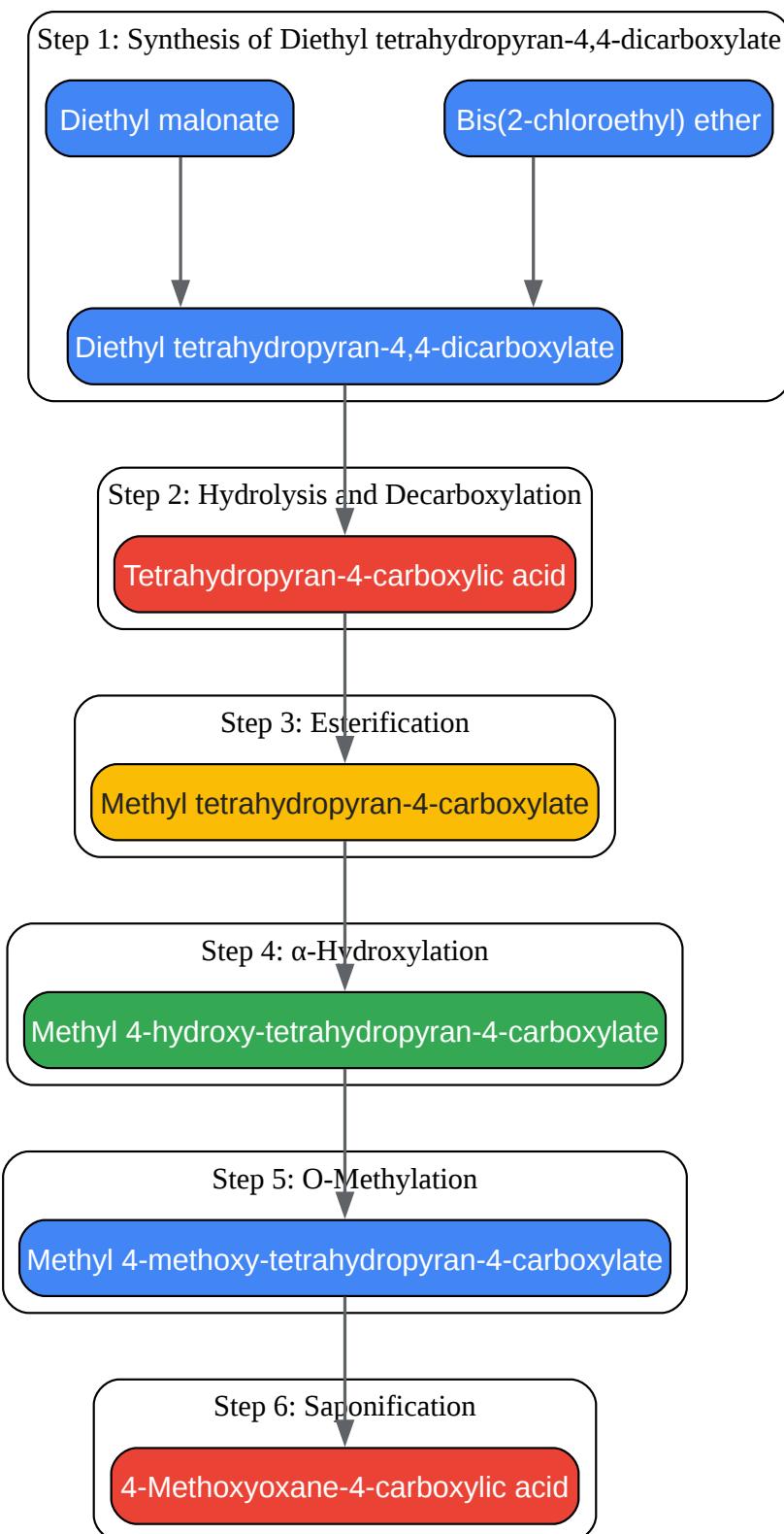
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyoxane-4-carboxylic acid, also known as 4-methoxytetrahydro-2H-pyran-4-carboxylic acid, is a heterocyclic organic compound with the molecular formula $C_7H_{12}O_4$. Its structure features a tetrahydropyran ring, a privileged scaffold in medicinal chemistry, substituted at the 4-position with both a methoxy and a carboxylic acid group. This unique arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive review of the available literature on **4-methoxyoxane-4-carboxylic acid**, including its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and its known applications as a synthetic intermediate.

Chemical and Physical Properties


While extensive experimental data for **4-methoxyoxane-4-carboxylic acid** is not widely published, its fundamental properties have been calculated and are available in chemical databases. These properties are summarized in the table below for easy reference.

Property	Value	Source
IUPAC Name	4-methoxyxane-4-carboxylic acid	PubChem
CAS Number	1010836-49-3	PubChem
Molecular Formula	C ₇ H ₁₂ O ₄	PubChem
Molecular Weight	160.17 g/mol	PubChem
Canonical SMILES	COC1(CCOCC1)C(=O)O	PubChem
InChI Key	VJJYOPVQSMINBP-UHFFFAOYSA-N	PubChem

Proposed Synthesis of 4-Methoxyxane-4-carboxylic Acid

A specific, detailed experimental protocol for the synthesis of **4-methoxyxane-4-carboxylic acid** is not readily available in peer-reviewed literature. However, based on established principles of organic synthesis and methodologies for analogous compounds, a plausible multi-step synthetic route is proposed. This pathway commences with the commercially available diethyl malonate and bis(2-chloroethyl) ether and proceeds through the formation of the tetrahydropyran ring, followed by functional group manipulations to introduce the methoxy group at the C4 position.

The proposed synthetic workflow is outlined below:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-Methoxyxane-4-carboxylic acid**.

Experimental Protocols

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

This initial step involves a dialkylation of diethyl malonate with bis(2-chloroethyl) ether to form the tetrahydropyran ring.

- Reagents and Materials:

- Diethyl malonate
- Bis(2-chloroethyl) ether
- Sodium ethoxide
- Anhydrous ethanol
- Round-bottom flask, reflux condenser, magnetic stirrer

- Procedure:

- A solution of sodium ethoxide is prepared in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).
- Diethyl malonate is added dropwise to the stirred solution at room temperature.
- Bis(2-chloroethyl) ether is then added, and the reaction mixture is heated to reflux for 12-18 hours.
- After cooling, the solvent is removed under reduced pressure.
- The residue is partitioned between water and an organic solvent (e.g., diethyl ether).
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude diethyl tetrahydropyran-4,4-dicarboxylate, which can be purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation to Tetrahydropyran-4-carboxylic acid

The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid, which undergoes decarboxylation upon heating to yield the monosubstituted carboxylic acid.

- Reagents and Materials:

- Diethyl tetrahydropyran-4,4-dicarboxylate
- Sodium hydroxide or potassium hydroxide
- Water, Ethanol (optional)
- Hydrochloric acid
- Heating mantle, round-bottom flask, distillation apparatus

- Procedure:

- The diester is heated to reflux with an aqueous or ethanolic solution of sodium or potassium hydroxide until saponification is complete (monitored by TLC).
- The reaction mixture is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of tetrahydropyran-4,4-dicarboxylic acid.
- The dicarboxylic acid is collected by filtration, washed with cold water, and dried.
- The dried dicarboxylic acid is then heated to its melting point (typically 150-160 °C) until the evolution of carbon dioxide ceases, indicating the completion of decarboxylation.
- The resulting crude tetrahydropyran-4-carboxylic acid can be purified by recrystallization or distillation.

Step 3: Esterification to Methyl tetrahydropyran-4-carboxylate

To facilitate the subsequent α -functionalization, the carboxylic acid is protected as its methyl ester.

- Reagents and Materials:

- Tetrahydropyran-4-carboxylic acid
- Anhydrous methanol
- Sulfuric acid (catalytic amount) or thionyl chloride
- Round-bottom flask, reflux condenser
- Procedure (Fischer Esterification):
 - Tetrahydropyran-4-carboxylic acid is dissolved in a large excess of anhydrous methanol.
 - A catalytic amount of concentrated sulfuric acid is added.
 - The mixture is heated to reflux for several hours.
 - After cooling, the excess methanol is removed under reduced pressure.
 - The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give methyl tetrahydropyran-4-carboxylate.

Step 4: α -Hydroxylation of Methyl tetrahydropyran-4-carboxylate

The introduction of a hydroxyl group at the α -position can be achieved via the formation of an enolate followed by oxidation.

- Reagents and Materials:
 - Methyl tetrahydropyran-4-carboxylate
 - Lithium diisopropylamide (LDA) or another strong base
 - Anhydrous tetrahydrofuran (THF)
 - MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) or another suitable oxidizing agent
 - Dry ice/acetone bath

- Procedure:
 - A solution of LDA is prepared in anhydrous THF and cooled to -78 °C.
 - A solution of methyl tetrahydropyran-4-carboxylate in THF is added dropwise to the LDA solution, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.
 - A solution of MoOPH in THF is then added slowly to the enolate solution at -78 °C.
 - The reaction is stirred for several hours at low temperature and then quenched with a saturated aqueous solution of ammonium chloride.
 - The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields methyl 4-hydroxy-tetrahydropyran-4-carboxylate.

Step 5: O-Methylation of Methyl 4-hydroxy-tetrahydropyran-4-carboxylate

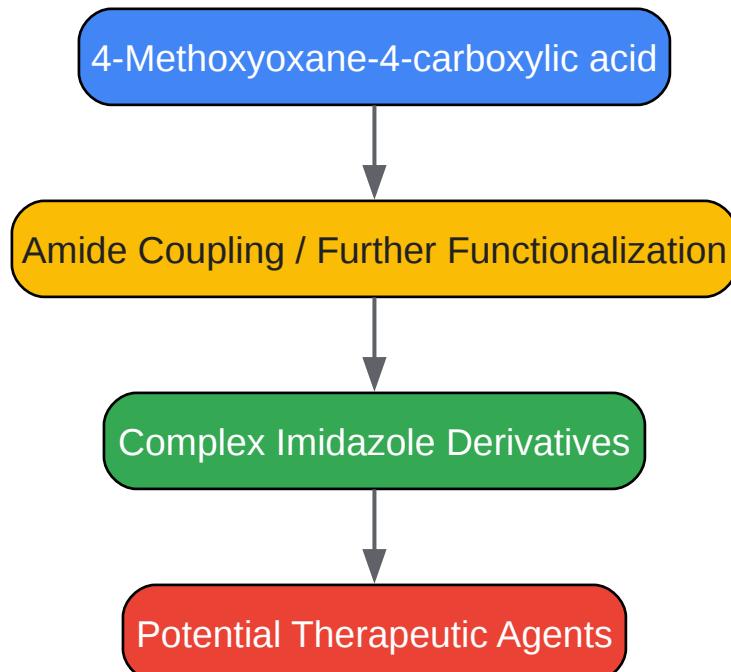
The hydroxyl group is then methylated to introduce the desired methoxy group.

- Reagents and Materials:
 - Methyl 4-hydroxy-tetrahydropyran-4-carboxylate
 - Sodium hydride (NaH) or another strong base
 - Methyl iodide (CH_3I) or dimethyl sulfate
 - Anhydrous THF or DMF
- Procedure:
 - To a stirred suspension of sodium hydride in anhydrous THF at 0 °C is added a solution of methyl 4-hydroxy-tetrahydropyran-4-carboxylate in THF.
 - The mixture is stirred at 0 °C for 30 minutes, and then methyl iodide is added.

- The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
- The reaction is carefully quenched with water, and the product is extracted with an organic solvent.
- The organic layer is washed, dried, and concentrated to give crude methyl 4-methoxytetrahydropyran-4-carboxylate, which can be purified by chromatography.

Step 6: Saponification to **4-Methoxyoxane-4-carboxylic acid**

The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.


- Reagents and Materials:
 - Methyl 4-methoxytetrahydropyran-4-carboxylate
 - Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
 - Tetrahydrofuran/Water or Methanol/Water solvent mixture
 - Hydrochloric acid
- Procedure:
 - The methyl ester is dissolved in a mixture of THF and water (or methanol and water).
 - An aqueous solution of lithium hydroxide or sodium hydroxide is added, and the mixture is stirred at room temperature until the hydrolysis is complete.
 - The organic solvent is removed under reduced pressure, and the aqueous residue is acidified with hydrochloric acid.
 - The product is then extracted with an organic solvent (e.g., ethyl acetate).
 - The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford **4-methoxyoxane-4-carboxylic acid**.

Biological Activity and Applications in Drug Development

There is currently no publicly available data on the specific biological activity or pharmacological profile of **4-methoxyxane-4-carboxylic acid** itself. Its significance in the scientific literature stems from its use as a key intermediate in the synthesis of more complex, biologically active molecules.

Notably, **4-methoxyxane-4-carboxylic acid** is cited in several patents from Kyowa Hakko Kirin Co., Ltd. (e.g., US8273738B2 and AU2007292155B2) as a building block for the synthesis of novel imidazole derivatives. These imidazole compounds are described as having potential therapeutic applications, suggesting that the **4-methoxyxane-4-carboxylic acid** moiety is incorporated into the final structures to modulate their physicochemical and pharmacokinetic properties. The tetrahydropyran ring is a well-known bioisostere for benzene and cyclohexane rings, often introduced to improve solubility, reduce metabolic liability, and optimize binding to biological targets. The presence of the methoxy and carboxylic acid groups provides additional points for diversification and interaction with target proteins.

The logical relationship of its use as a synthetic intermediate is depicted below:

[Click to download full resolution via product page](#)

Caption: Role as a synthetic intermediate in drug discovery.

Conclusion

4-Methoxyoxane-4-carboxylic acid is a valuable, albeit under-characterized, synthetic building block. While specific experimental data on its synthesis and biological activity are scarce in the public domain, its chemical structure and its appearance in pharmaceutical patents highlight its potential in the design and development of novel therapeutic agents. The proposed synthetic pathway provides a viable, albeit theoretical, route for its preparation, enabling further research into its properties and applications. As the demand for novel chemical entities with improved drug-like properties continues to grow, the utility of scaffolds such as **4-methoxyoxane-4-carboxylic acid** is likely to become more prominent in the field of medicinal chemistry.

- To cite this document: BenchChem. [4-Methoxyoxane-4-carboxylic Acid: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b590501#4-methoxyoxane-4-carboxylic-acid-literature-review\]](https://www.benchchem.com/product/b590501#4-methoxyoxane-4-carboxylic-acid-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com